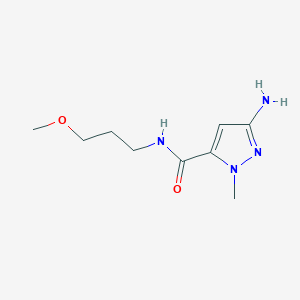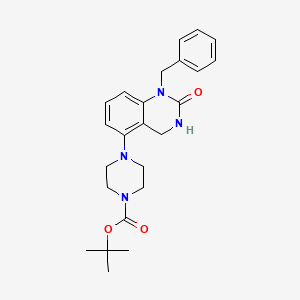
Tert-Butyl-4-(1-Benzyl-2-oxo-1,2,3,4-tetrahydrochinazolin-5-yl)piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.529. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forschung: In-vitro-Screening gegen grampositive Stämme (Staphylococcus aureus und Bacillus subtilis) und gramnegative Stämme (Escherichia coli und Pseudomonas aeruginosa) ergab seine Aktivität .
- Anwendungen: Sie beteiligen sich an der Synthese von Amiden, Sulfonamiden, Mannich-Basen und anderen biologisch aktiven Verbindungen .
Antibakterielle Aktivität
Baustein für die organische Synthese
Arzneimittelentwicklung
Wirkmechanismus
Target of Action
Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
It’s known that piperazine derivatives can enhance favorable interactions with macromolecules, which could potentially alter the function of the target .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The physicochemical properties of piperazine derivatives, including water solubility and the capacity for the formation of hydrogen bonds, suggest that these compounds may be influenced by environmental factors such as ph and temperature .
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other indole derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s specific functional groups and overall molecular structure .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet fully known. Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of Tert-butyl 4-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinazolin-5-yl)piperazine-1-carboxylate at different dosages in animal models have not been reported yet. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Future studies could reveal the enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
tert-butyl 4-(1-benzyl-2-oxo-3,4-dihydroquinazolin-5-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-24(2,3)31-23(30)27-14-12-26(13-15-27)20-10-7-11-21-19(20)16-25-22(29)28(21)17-18-8-5-4-6-9-18/h4-11H,12-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPFHWWKOQXFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-diethyl 2-(furan-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2458926.png)
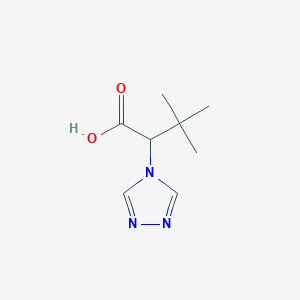
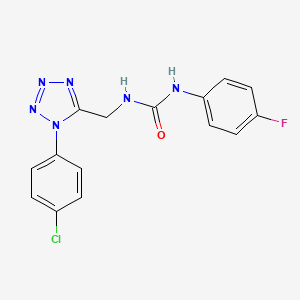
![2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride](/img/structure/B2458931.png)
![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458932.png)
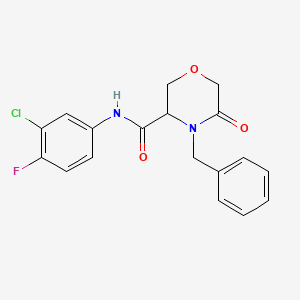
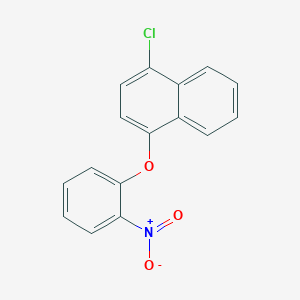
![1-(4-chlorophenyl)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)cyclopentane-1-carboxamide](/img/structure/B2458938.png)
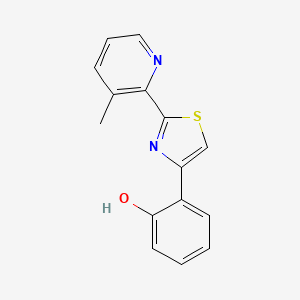
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2458941.png)
![1-{2-[6-(Dimethylamino)pyridazin-3-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2458942.png)
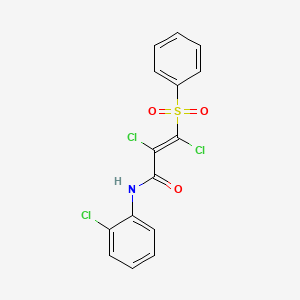
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)
